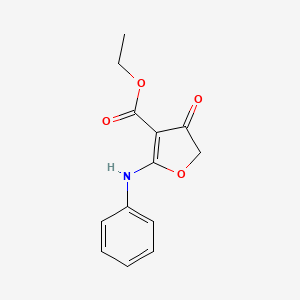

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-anilino-4-oxofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJBFSHHCNDWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OCC1=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351368 | |

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58337-16-9 | |

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides an in-depth, technically-focused walkthrough for the structural elucidation and confirmation of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate, a compound of interest for its potential biological activities.[1] This document eschews a rigid template, instead opting for a narrative that mirrors the logical flow of scientific inquiry, from synthesis to spectroscopic analysis and final confirmation.

Foundational Insights: Synthesis and Initial Structural Hypothesis

The journey of structural elucidation begins with the synthesis of the target molecule. This compound can be synthesized from diethyl malonate and chloroacetyl chloride, followed by reaction with aniline.[2] This synthetic route provides the initial hypothesis for the molecular structure.

The reaction involves the formation of an intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, which then undergoes nucleophilic substitution at the 2-position with aniline to yield the final product.[2] This reaction mechanism strongly suggests the connectivity of the atoms as depicted in the proposed structure.

The Spectroscopic Gauntlet: A Multi-faceted Approach to Structure Verification

A single analytical technique is rarely sufficient for complete structural elucidation. A battery of spectroscopic methods must be employed, with each providing a unique piece of the puzzle. The interplay of these techniques provides a self-validating system for confirming the molecular architecture.

The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[3]

The ¹H NMR spectrum provides the first detailed glimpse into the molecule's proton environment. Based on the proposed structure and data from analogous compounds, the following proton signals are anticipated:

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| Ethyl CH₃ | ~1.3 | Triplet | 3H | Characteristic signal for an ethyl ester group, coupled to the OCH₂ protons. |

| Ethyl OCH₂ | ~4.2 | Quartet | 2H | Coupled to the adjacent CH₃ protons of the ethyl group. |

| Dihydrofuran CH₂ | ~4.5 | Singlet | 2H | Protons at the 5-position of the dihydrofuran ring. The singlet nature suggests no adjacent protons. |

| Aromatic Protons | ~7.0 - 7.5 | Multiplets | 5H | Signals corresponding to the protons on the aniline ring. |

| NH Proton | ~9.0 - 11.0 | Broad Singlet | 1H | The broadness of this signal is characteristic of an amine proton and is often exchangeable with D₂O. Its downfield shift is indicative of its involvement in intramolecular hydrogen bonding and the enaminone system. |

Note: Predicted chemical shifts are based on general principles and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between CH, CH₂, and CH₃ groups.

| Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 | Key Insights |

| Ethyl CH₃ | ~14 | Positive | Aliphatic methyl carbon. |

| Dihydrofuran CH₂ | ~68 | Negative | Methylene carbon in the dihydrofuran ring. |

| Ethyl OCH₂ | ~60 | Negative | Methylene carbon of the ethyl ester. |

| C3 (C-COOEt) | ~100 | No Signal | Quaternary carbon of the enaminone system. |

| Aromatic CHs | ~120 - 130 | Positive | Aromatic carbons with attached protons. |

| Aromatic C (C-NH) | ~140 | No Signal | Quaternary aromatic carbon attached to the nitrogen. |

| C2 (C-NH) | ~160 | No Signal | Carbon of the enaminone double bond attached to the nitrogen. |

| Ester C=O | ~165 | No Signal | Carbonyl carbon of the ethyl ester. |

| Furanone C=O | ~175 | No Signal | Ketone carbonyl carbon in the dihydrofuran ring. |

The chemical shifts of the enaminone carbons (C2 and C3) are particularly diagnostic.[4]

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system. For this molecule, a key correlation would be observed between the ethyl CH₃ and OCH₂ protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[5][6] This experiment would definitively link the proton signals to their corresponding carbon signals listed in the tables above.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[5][7] This is arguably the most powerful tool for piecing together the molecular framework. Key expected HMBC correlations include:

-

The NH proton to C2 and the aromatic carbons.

-

The dihydrofuran CH₂ protons (at C5) to the furanone carbonyl carbon (C4) and C3.

-

The ethyl OCH₂ protons to the ester carbonyl carbon.

-

The following diagram illustrates the logical workflow for NMR-based structure elucidation.

Probing Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8]

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3100 | N-H Stretch | Amine |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1750 | C=O Stretch | Ketone (in a five-membered ring) |

| ~1660 | C=O Stretch | Ester (conjugated) |

| ~1620 | C=C Stretch | Enaminone |

| ~1590, ~1490 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

The presence of two distinct carbonyl peaks is a key feature to confirm in the IR spectrum.

Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The expected molecular weight for C₁₃H₁₃NO₄ is 247.08 g/mol . A high-resolution mass spectrometry (HRMS) measurement would confirm the elemental composition.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

-

Loss of the entire ethyl ester group (-COOCH₂CH₃).

-

Cleavage of the aniline group.

-

Retro-Diels-Alder type fragmentation of the dihydrofuran ring.

-

A general fragmentation pathway for furanone derivatives can be a useful reference for interpreting the mass spectrum.[9]

The Enaminone Tautomerism: A Critical Consideration

The structure of this compound features a β-enaminone system. This system can exist in tautomeric forms, primarily the keto-enamine and the enol-imine forms.

Spectroscopic evidence, particularly from NMR, strongly indicates that the keto-enamine form is the predominant tautomer in solution. The downfield chemical shift of the NH proton suggests strong intramolecular hydrogen bonding with the ester carbonyl, which stabilizes this form. Furthermore, the ¹³C chemical shifts for the carbonyl carbons are consistent with the proposed keto-enamine structure.[4]

Ultimate Confirmation: Single-Crystal X-ray Diffraction

While the combination of spectroscopic techniques provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity and stereochemistry. A crystal structure of a closely related derivative, Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate, has shown that the dihydrofuran ring is nearly planar.[5][10] Obtaining a crystal structure of the title compound would be the final, definitive step in its structural elucidation.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of this compound is a process of logical deduction, beginning with a hypothesis from its synthesis and proceeding through a series of increasingly detailed spectroscopic analyses. The convergence of data from ¹H NMR, ¹³C NMR, 2D NMR, IR, and MS creates a self-validating and robust confirmation of the molecular structure. The critical consideration of tautomerism, and its resolution through spectroscopic evidence, highlights the nuanced thinking required in modern structural chemistry. While X-ray crystallography remains the gold standard for absolute proof, the synergistic use of spectroscopic methods provides a high degree of confidence for researchers and drug development professionals.

References

-

Blank, I., et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Website. Available at: [Link]

-

Chen, Y.-F., et al. (2015). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 10(4), 2443–2448. Available at: [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

-

More O'Ferrall, R. A., & Murray, B. A. (1995). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (1), 7-16. Available at: [Link]

-

Natarajan, S., et al. (2009). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2315. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. PubChem. Available at: [Link]

-

Tsai, C.-H., et al. (2015). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Experimental and Therapeutic Medicine, 10(4), 1433-1438. Available at: [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Varian, Inc. (n.d.). Varian 400-MR NMR Spectrometer. Agilent Technologies. Available at: [Link]

-

Wishart, D. S. (2011). HMBC (Heteronuclear Multiple Bond Correlation). Metabolomics. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Available at: [Link]

-

Futurity Proceedings. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings. Available at: [Link]

Sources

- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. futurity-proceedings.com [futurity-proceedings.com]

- 4. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 7. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. imreblank.ch [imreblank.ch]

- 10. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate

An In-Depth Technical Guide to Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate: Synthesis, Biological Activity, and Methodologies for Investigation

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and biological evaluation of this compound. This molecule, an intermediate in furoquinoline synthesis, has demonstrated notable anti-proliferative and pro-apoptotic activities, marking it as a compound of interest for further investigation in oncology and related fields.

Chemical Identity and Synonyms

To facilitate comprehensive literature searches and unambiguous identification, it is crucial to be aware of the various synonyms and identifiers for this compound.

| Identifier Type | Identifier |

| IUPAC Name | Ethyl 2-(phenylamino)-4-oxo-4,5-dihydrofuran-3-carboxylate |

| CAS Number | 78267-15-9 |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.25 g/mol |

| Synonym | 5-Methyl-4-oxo-2-phenylamino-4,5-dihydro-furan-3-carboxylic acid ethyl ester[1] |

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings.

| Property | Value | Source |

| Melting Point | 115–116°C | [2] |

| Appearance | White crystals | [2] |

| Purity | >95% |

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process.[2] The first step involves the formation of an intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, from diethyl malonate and chloroacetyl chloride.[2] The subsequent step is the substitution of the ethoxy group with aniline to yield the final product.[2]

Caption: Synthesis of this compound.

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential of this compound as an anti-cancer agent. Specifically, its effects on the human promyelocytic leukemia cell line, HL-60, have been investigated, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis.[2][3] The 50% cytotoxic concentration (CC₅₀) in HL-60 cells has been determined to be 23.5 µM.[3]

The mechanism of action appears to be multifaceted, involving the intrinsic apoptotic pathway. Key events include:

-

Cell Cycle Arrest: The compound induces a significant increase in the sub-G1 cell population, indicative of apoptosis.[2]

-

Mitochondrial Membrane Potential (MMP) Disruption: A decrease in MMP is observed, a critical event in the early stages of apoptosis.[2]

-

Regulation of Apoptotic Proteins: There is an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[2]

-

Caspase Activation: The compound leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2]

-

Induction of Oxidative Stress: An increase in intracellular reactive oxygen species (ROS) is observed.[2]

-

Calcium Influx: A rise in intracellular calcium levels is also implicated in the apoptotic process.[2]

Apoptotic Signaling Pathway

The following diagram illustrates the proposed apoptotic pathway induced by this compound in HL-60 cells.

Caption: Proposed apoptotic signaling pathway in HL-60 cells.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of this compound.

General Experimental Workflow

Caption: General workflow for biological evaluation.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Plating: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for an additional 4 hours at 37°C.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

-

Cell Treatment: Treat HL-60 cells with the compound for the desired time.

-

Harvesting: Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[1]

-

Washing: Wash the cells with PBS.

-

Staining: Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

Mitochondrial Membrane Potential (JC-1) Assay

JC-1 is a cationic dye that accumulates in mitochondria and exhibits a fluorescence shift from red to green upon membrane depolarization.

-

Cell Treatment: Treat HL-60 cells with the compound.

-

Harvesting: Harvest the cells.

-

JC-1 Staining: Resuspend the cells in media containing JC-1 dye (typically 2 µM) and incubate at 37°C for 15-30 minutes.[5]

-

Washing: Wash the cells with assay buffer.

-

Flow Cytometry: Analyze the fluorescence emission at both green and red channels. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Detection

This method uses a cell-permeable probe like H2DCFDA, which becomes fluorescent upon oxidation by ROS.

-

Cell Treatment: Treat HL-60 cells with the compound.

-

Probe Loading: Incubate the cells with H2DCFDA (typically 5-10 µM) at 37°C for 30 minutes.

-

Washing: Wash the cells to remove excess probe.

-

Flow Cytometry: Analyze the green fluorescence intensity, which is proportional to the level of intracellular ROS.

Western Blot for Bax and Bcl-2 Expression

This technique is used to detect changes in the protein levels of Bax and Bcl-2.

-

Protein Extraction: Lyse the treated cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax and Bcl-2 overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3.

-

Cell Lysis: Lyse the treated cells and collect the supernatant.

-

Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Conclusion

This compound is a promising compound with demonstrated anti-leukemic properties. Its ability to induce apoptosis through a mitochondria-dependent pathway makes it a valuable subject for further research in the development of novel cancer therapeutics. The protocols and information provided in this guide are intended to equip researchers with the necessary tools to explore the full potential of this and related molecules.

References

Sources

- 1. wp.uthscsa.edu [wp.uthscsa.edu]

- 2. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of Furoquinolone Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The furoquinolone scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant biological activity, ranging from antibacterial to anticancer properties. This guide provides a comprehensive technical overview of the discovery and synthesis of key furoquinolone intermediates. We will delve into the strategic construction of the foundational quinolone ring system through both classical named reactions and modern catalytic methods. Subsequently, we will explore the critical methodologies for the annulation of the furan ring to complete the furoquinolone framework. This document is designed to serve as a practical resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols, mechanistic insights, and a curated selection of authoritative references to support further investigation and innovation in this vital area of chemical synthesis.

The Furoquinolone Scaffold: A Cornerstone of Medicinal Chemistry

Furoquinolones are a class of heterocyclic compounds characterized by a furan ring fused to a quinolone core. This unique structural amalgamation gives rise to a diverse array of pharmacological activities. The quinolone moiety itself is a well-established pharmacophore, most notably recognized in the fluoroquinolone class of broad-spectrum antibiotics.[1][2] These synthetic antibacterial agents exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3][4] The addition of a furan ring to this core can significantly modulate the biological profile of the resulting molecule, leading to compounds with potent anticancer and other therapeutic properties.[5][6]

The development of novel furoquinolone derivatives continues to be an active area of research, driven by the need for new therapeutic agents to combat drug-resistant pathogens and to provide more effective treatments for various cancers.[7][8] A thorough understanding of the synthetic pathways to key furoquinolone intermediates is therefore crucial for the design and discovery of next-generation drugs.

Synthesis of the Quinolone Core: Established and Modern Approaches

The construction of the quinolone ring system is the foundational step in the synthesis of furoquinolones. Over the years, a variety of synthetic methods have been developed, ranging from classic named reactions to more contemporary transition-metal-catalyzed approaches.

Classical Named Reactions for Quinolone Synthesis

Several named reactions have stood the test of time and remain relevant for the synthesis of substituted quinolones.

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which are key precursors to many fluoroquinolones.[9][10] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[6][10]

Mechanism of the Gould-Jacobs Reaction:

The reaction begins with a Michael-type addition of the aniline to the electron-deficient alkene of the malonate derivative, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[6] This intermediate then undergoes a high-temperature intramolecular cyclization to form the quinoline ring.[6][10]

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

-

Reaction Setup: In a microwave-safe vial, combine the substituted aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.2 eq.).

-

Microwave Irradiation: Heat the mixture under microwave irradiation at a specified temperature (e.g., 250 °C) for a designated time (e.g., 10-30 minutes).[6]

-

Work-up: After cooling, the reaction mixture is typically purified by recrystallization or column chromatography to yield the desired 4-hydroxyquinoline derivative.

The Conrad-Limpach-Knorr synthesis provides access to 2- and 4-quinolones from anilines and β-ketoesters. The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly the temperature.

Reaction Conditions and Regioselectivity:

-

Conrad-Limpach Pathway (lower temperature): Favors the formation of 4-quinolones through the initial formation of a β-arylaminoacrylate intermediate followed by cyclization.

-

Knorr Pathway (higher temperature): Leads to 2-quinolones via the initial formation of a β-ketoanilide intermediate, which then cyclizes.

High-boiling point solvents such as diphenyl ether or Dowtherm A are often employed to achieve the necessary temperatures for cyclization.

Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.

The Friedländer synthesis is a versatile and straightforward method for producing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Catalysis in the Friedländer Reaction:

The reaction can be catalyzed by either acids or bases, with acid catalysts often being more effective. Various catalysts have been employed, including mineral acids, Lewis acids, and more recently, ionic liquids and solid-supported catalysts to promote greener reaction conditions.

Experimental Protocol: Ceric Ammonium Nitrate Catalyzed Friedländer Synthesis

-

Reactant Mixture: To a solution of the 2-aminoaryl ketone (1.0 eq.) and the active methylene compound (1.2 eq.) in a suitable solvent (e.g., ethanol), add ceric ammonium nitrate (10 mol%).

-

Reaction Conditions: Stir the reaction mixture at ambient temperature for a specified time (e.g., 45 minutes).

-

Isolation: The product is typically isolated by filtration or extraction and purified by recrystallization.

Modern Synthetic Approaches to the Quinolone Core

While classical methods are robust, modern organic synthesis has introduced more efficient and versatile strategies for quinolone construction, particularly through the use of transition metal catalysis.

Palladium catalysis has emerged as a powerful tool for the synthesis of N-functionalized 4-quinolones. One notable approach involves the reaction of o-haloaryl acetylenic ketones with primary amines. This method allows for the introduction of a wide variety of substituents on the nitrogen atom of the quinolone ring.

Typical Reaction Components:

-

Palladium Catalyst: Such as Pd(OAc)₂ or other Pd(II) sources.

-

Ligand: Often a phosphine ligand like PPh₃.

-

Base: An inorganic base such as K₂CO₃ or K₃PO₄ is commonly used.

-

Solvent: Aprotic polar solvents like dioxane or DMSO are typical.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. iipseries.org [iipseries.org]

- 3. Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast ...: Ingenta Connect [ingentaconnect.com]

- 5. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Quinoline synthesis [organic-chemistry.org]

- 9. Sci-Hub. ChemInform Abstract: Furan Ring Opening — Pyridine Ring Closure: New Route to Quinolines under the Bischler—Napieralski Reaction Conditions. / ChemInform, 2011 [sci-hub.box]

- 10. pubs.acs.org [pubs.acs.org]

A Spectroscopic Data Analysis of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate. This compound is a notable heterocyclic molecule, serving as a key intermediate in the synthesis of furoquinoline derivatives and exhibiting potential anti-proliferative activities.[1] A meticulous interpretation of its spectroscopic profile is essential for unambiguous structural verification, purity assessment, and understanding its chemical behavior. This document is intended for researchers, chemists, and drug development professionals, offering a foundational analysis that integrates theoretical principles with practical, data-driven insights to support advanced research and development activities.

Molecular Structure and Key Features

This compound (Molecular Formula: C₁₃H₁₃NO₄, Molecular Weight: 247.25 g/mol ) is a complex organic molecule featuring several key functional groups that dictate its spectroscopic characteristics. The core structure consists of a 4,5-dihydrofuranone ring, which is substituted with an anilino group at the C2 position, a carbonyl (keto) group at C4, and an ethyl carboxylate group at C3.

The molecule's central feature is its enaminone system (N-C=C-C=O), a conjugated framework that significantly influences electron density distribution, and consequently, the chemical shifts observed in NMR spectroscopy. Studies on related enaminones have shown that they exist predominantly in the amino tautomeric form, stabilized by intramolecular hydrogen bonding.[2][3] The dihydrofuranone ring itself is nearly planar, a structural aspect that has been confirmed in similar compounds through X-ray crystallography.[4]

Below is the chemical structure with standardized atom numbering for clear referencing in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the complete structural assignment of the title compound.

2.1. ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms in the molecule. The predicted spectral data is summarized in the table below, assuming a standard deuterated solvent like DMSO-d₆ or CDCl₃.[5][6][7][8]

| Proton Assignment | Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Causality |

| Anilino NH | H-N1 | ~11.5 | Broad Singlet | 1H | Highly deshielded due to the enaminone resonance and intramolecular H-bonding with the ester carbonyl. Its broadness is typical for exchangeable protons.[3][9] |

| Anilino Aromatic | H-Ar | 7.0 - 7.5 | Multiplet | 5H | Protons on the phenyl ring exhibit chemical shifts typical for aromatic systems. The multiplet arises from complex spin-spin coupling between ortho, meta, and para protons. |

| Dihydrofuranone CH₂ | H-5 | ~4.7 | Singlet | 2H | These methylene protons are adjacent to both a ring oxygen (O1) and a carbonyl group (C4), leading to significant deshielding. Their chemical equivalence results in a singlet. |

| Ethyl Ester CH₂ | H-13 | ~4.2 | Quartet | 2H | The methylene protons of the ethyl group are deshielded by the adjacent oxygen (O3). They are split into a quartet by the three neighboring methyl protons (H-14). |

| Ethyl Ester CH₃ | H-14 | ~1.3 | Triplet | 3H | The terminal methyl protons are in a typical aliphatic region. They are split into a triplet by the two neighboring methylene protons (H-13). |

2.2. ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insight into the nature of the carbon skeleton.

| Carbon Assignment | Label | Predicted δ (ppm) | Rationale & Causality |

| Furanone Carbonyl | C4 | ~195 | The keto-carbonyl carbon is highly deshielded and appears significantly downfield, which is characteristic of this functional group. |

| Ester Carbonyl | C12 | ~165 | The ester carbonyl carbon is also strongly deshielded, but typically appears slightly upfield compared to a ketone carbonyl. |

| Anilino-substituted Olefinic C | C2 | ~160 | This carbon is part of the enaminone system and is bonded to nitrogen, causing a significant downfield shift into the aromatic/olefinic region. |

| Aromatic C (quaternary) | C-ipso | ~138 | The carbon of the aniline ring directly attached to the nitrogen (C6) is a quaternary carbon and its shift is influenced by the nitrogen substituent. |

| Aromatic CH | C-Ar | 120 - 130 | The protonated carbons of the aniline ring appear in the standard aromatic region. |

| Ester-substituted Olefinic C | C3 | ~95 | This carbon is part of the enaminone system but is located beta to the nitrogen and alpha to the ester group, placing it at a relatively upfield position for an sp² carbon. |

| Dihydrofuranone CH₂ | C5 | ~70 | This methylene carbon is deshielded due to its position between the ring oxygen (O1) and the carbonyl group (C4). |

| Ethyl Ester OCH₂ | C13 | ~60 | The methylene carbon of the ethyl group is deshielded by the adjacent ester oxygen. |

| Ethyl Ester CH₃ | C14 | ~14 | The terminal methyl carbon appears in the typical upfield aliphatic region. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[10] For structural elucidation, electron ionization (EI) is often employed, which fragments the molecule in a reproducible manner, providing a unique "fingerprint."

3.1. Molecular Ion Peak (M⁺•)

The molecular formula C₁₃H₁₃NO₄ corresponds to an exact mass of approximately 247.08 Da. In an EI mass spectrum, the molecular ion peak (M⁺•) is expected at m/z = 247 . The presence of a single nitrogen atom means this peak will have an odd integer mass, consistent with the Nitrogen Rule.

3.2. Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses. The functional groups present (ester, aniline, furanone ring) dictate the primary cleavage points. A proposed fragmentation workflow is outlined below.

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Interpretation of Major Fragments:

| m/z Value | Proposed Ion Structure | Fragmentation Mechanism |

| 247 | [C₁₃H₁₃NO₄]⁺• | Molecular Ion (M⁺•) . The parent ion formed by the loss of a single electron. |

| 202 | [M - •OC₂H₅]⁺ | α-Cleavage at the ester group . This involves the loss of the ethoxy radical, a very common and favorable fragmentation for ethyl esters, resulting in a stable acylium ion. |

| 219 | [M - C₂H₄]⁺• | McLafferty Rearrangement . If sterically possible, a gamma-hydrogen from the ethyl group can be transferred to the furanone carbonyl oxygen, leading to the neutral loss of ethene. |

| 92 | [C₆H₅NH]⁺• | Aniline radical cation . Cleavage of the C2-N1 bond can lead to the formation of the aniline radical cation, a stable fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation . Subsequent loss of an amino radical from the m/z 92 fragment results in the highly characteristic phenyl cation. |

This combination of a distinct molecular ion and predictable fragment ions provides a robust confirmation of the compound's identity and structure.[11]

Standard Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are critical.

4.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified title compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[7] Ensure the sample is fully dissolved and free of particulates.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).[6][7]

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Utilize a standard single-pulse experiment with a 30-degree pulse width, a relaxation delay of 1-2 seconds, and sufficient scans (typically 8-16) to achieve a signal-to-noise ratio >100:1.

-

¹³C NMR: Employ a proton-decoupled pulse program (e.g., PENDANT or DEPT) to enhance signal and provide multiplicity information. A longer acquisition time and more scans will be required compared to ¹H NMR.

-

4.2. Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[12] High concentrations should be avoided to prevent detector saturation and source contamination.[12]

-

Ionization Method: For this compound, Electron Ionization (EI) is suitable for generating fragment patterns for library matching and structural elucidation. Electrospray Ionization (ESI) can also be used, particularly for accurate mass measurement, and would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 248.

-

Analysis: Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for online separation and analysis.[13]

-

Data Acquisition: Acquire data across a mass range of m/z 50-500 to ensure capture of the molecular ion and all significant fragments.

Conclusion

The collective spectroscopic data from Nuclear Magnetic Resonance and Mass Spectrometry provide a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the complete carbon-hydrogen framework, including the distinct chemical environments of the anilino, ethyl ester, and dihydrofuranone moieties. The mass spectrum corroborates the molecular weight and offers structural validation through predictable and logical fragmentation pathways. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify this molecule, assess its purity, and proceed with further studies in medicinal chemistry and materials science.

References

-

Erdsack, J. et al. (2007). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o2315. Available at: [Link]

-

Altomare, A. et al. (1999). SIR97: a new tool for crystal structure determination and refinement. Journal of Applied Crystallography, 32(1), 115-119. Available at: [Link]

-

Royal Society of Chemistry. (2019). Supporting Information for publications. Available at: [Link]

-

Mohammat, M. F. et al. (2024). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. IUCrData, 9(3). Available at: [Link]

-

Al-Warhi, T. et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 12(45), 29333-29346. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2232-2239. Available at: [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

-

Lin, C.-F. et al. (2015). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 10(6), 3338-3344. Available at: [Link]

-

Fahmy, H. M. et al. (1998). Rates of Acid-Catalyzed NH Proton Exchange of Enaminones, an 1H NMR Study. Magnetic Resonance in Chemistry, 36(8), 565-571. Available at: [Link]

-

Sriram, D. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

-

Bothorel, L. (2012). Enaminone analysis by 1H NMR spectroscopy. Master Analyse et Controle. Available at: [Link]

-

Karthikeyan, V., Ramkumar, V., & Karunakaran, R. J. (2013). Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 9), o1358–o1359. Available at: [Link]

-

Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(7), 2664-2669. Available at: [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

-

SpectraBase. (2024). Ethyl 4-[4-(2-anilino-2-oxoethoxy)-3-ethoxyphenyl]-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Available at: [Link]

-

Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Amines. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

-

Friedrich Schiller University Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Available at: [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). Spectroscopic Properties of Amines. Chemistry LibreTexts. Available at: [Link]

-

Nudelman, A. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

-

Allery, A. (2015, March 31). Proton NMR 5 - Dealing with -OH and -NH protons. YouTube. Available at: [Link]

Sources

- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]

- 4. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.washington.edu [chem.washington.edu]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. organomation.com [organomation.com]

- 11. imreblank.ch [imreblank.ch]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. zefsci.com [zefsci.com]

Crystal structure and molecular geometry of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate derivatives

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthesis, crystal structure, and molecular geometry of this compound derivatives. These compounds are of significant interest in medicinal chemistry, and a thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships. This document synthesizes crystallographic data with synthetic protocols to offer a comprehensive overview for researchers in the field.

Introduction: The Significance of the Dihydrofuranone Scaffold

The this compound core is a key pharmacophore found in a variety of biologically active molecules. Derivatives of this scaffold have demonstrated a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional geometry and the intermolecular interactions they form in the solid state, which can influence solubility, stability, and binding affinity to biological targets. A precise understanding of their crystal structure is therefore not merely an academic exercise but a critical component of the drug development process.

Synthesis of this compound and its Derivatives

The synthesis of the parent compound, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, is typically achieved through a two-step process.[1] The initial step involves the reaction of diethyl malonate with chloroacetyl chloride in a suitable solvent like tetrahydrofuran (THF). This is followed by the substitution of the ethoxy group with aniline, which is heated to drive the reaction to completion. The resulting product can then be purified by recrystallization.[1]

A general synthetic route for substituted derivatives involves the reaction of a appropriately substituted aniline with ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate in the presence of a base, such as triethylamine, in a solvent like dichloromethane.[2] The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is typically purified by recrystallization from a suitable solvent like ethanol.[2]

Experimental Protocol: Synthesis of Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate[2]

-

To a solution of 4-(benzyloxy)aniline (1.0 g, 1.0 mol) in 10 ml of dichloromethane, add ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate (0.9 g, 1.0 mol) and triethylamine (0.5 ml).

-

Stir the reaction mixture at room temperature for approximately 8 hours.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, filter the crude solid product.

-

Recrystallize the crude solid from ethanol to obtain the purified product.

The choice of a non-polar solvent like dichloromethane facilitates the reaction, while the addition of a mild base, triethylamine, is crucial to neutralize the HCl byproduct of the reaction. Recrystallization from ethanol is a standard and effective method for obtaining high-purity crystalline material suitable for X-ray diffraction analysis.

Caption: Synthetic workflow for this compound derivatives.

Crystallographic Analysis: A Case Study of Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate

The crystal structure of ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate provides a detailed template for understanding the molecular geometry and packing of this class of compounds.[2] Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Data and Structure Refinement

The crystallographic data for ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate are summarized in the table below.[2] The data was collected using a Bruker Kappa APEXII diffractometer with Mo Kα radiation.[2]

| Parameter | Value |

| Chemical Formula | C₂₀H₁₉NO₅ |

| Formula Weight | 353.36 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1315 (3) |

| b (Å) | 10.4040 (3) |

| c (Å) | 11.1162 (4) |

| α (°) | 84.848 (2) |

| β (°) | 66.436 (2) |

| γ (°) | 64.121 (2) |

| Volume (ų) | 866.34 (5) |

| Z | 2 |

| Temperature (K) | 293 (2) |

The choice of Mo Kα radiation is standard for single-crystal X-ray diffraction of organic molecules, providing good resolution of the diffraction data. The structure was solved using direct methods and refined by full-matrix least-squares on F².

Molecular Geometry and Conformation

The molecular structure of ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate reveals several key geometric features.

The Dihydrofuranone Core

A notable feature of the structure is the planarity of the dihydrofuran ring. In the case of the benzyloxy derivative, this ring is nearly planar, with a maximum deviation of -0.021 (2) Å for the C3 atom from the least-squares plane.[2] This planarity is a consequence of the sp² hybridization of the atoms involved in the enamine and carboxylate moieties.

Orientation of the Anilino and Ester Groups

The aniline and ethyl carboxylate groups are not coplanar with the dihydrofuran ring. The dihedral angle between the dihydrofuran ring and the phenylamino ring is 54.5 (5)°.[2] This twist is likely due to steric hindrance between the substituents on the aniline ring and the ester group. The benzyloxy substituent on the aniline ring also adopts a specific orientation, with the benzyl ring making a dihedral angle of 28.1 (7)° with the dihydrofuran ring.[2] The phenylamino and benzyl rings themselves are oriented at an angle of 78.6 (6)° to each other.[2]

| Dihedral Angle | Value (°) |

| Dihydrofuran Ring – Phenylamino Ring | 54.5 (5) |

| Dihydrofuran Ring – Benzyl Ring | 28.1 (7) |

| Phenylamino Ring – Benzyl Ring | 78.6 (6) |

These dihedral angles are crucial for defining the overall shape of the molecule and will undoubtedly influence how it interacts with biological macromolecules. It is plausible that different substituents on the aniline ring would lead to variations in these dihedral angles due to differing steric and electronic effects.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate, both intramolecular and intermolecular hydrogen bonds play a significant role in stabilizing the crystal structure.[2]

An intramolecular N—H···O hydrogen bond is observed, which contributes to the planarity of the enamine system.[2] The crystal packing is further stabilized by intermolecular C—H···O interactions.[2] These weak hydrogen bonds, in conjunction with van der Waals forces, dictate the overall packing efficiency and contribute to the stability of the crystal lattice.

Sources

Methodological & Application

Application Notes: Evaluating Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate as an Anti-Leukemia Agent in HL-60 Cells

Abstract: This document provides a comprehensive guide for researchers investigating the anti-leukemic properties of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate. Leukemia, a malignancy of leukocytes, requires the development of novel therapeutic agents.[1] The human promyelocytic leukemia HL-60 cell line serves as a critical in vitro model for studying hematological malignancies and potential therapeutics due to its ability to undergo differentiation and apoptosis.[2] This guide details the mechanism of action of this compound in HL-60 cells and provides a suite of validated, step-by-step protocols for assessing its efficacy. Methodologies covered include cytotoxicity determination, apoptosis quantification, cell cycle analysis, and mechanistic protein studies.

Introduction and Scientific Background

This compound is a furanone derivative that has demonstrated significant anti-proliferative activity against human promyelocytic leukemia HL-60 cells.[1] Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. Research indicates that this compound induces apoptosis, a form of programmed cell death essential for tissue homeostasis, which is often dysregulated in cancer.[3][4]

The HL-60 cell line, established from a patient with acute promyelocytic leukemia, is an invaluable tool for this research.[5] These non-adherent, myeloblastic cells can be induced to differentiate and are widely used for studies on apoptosis, cell cycle regulation, and drug screening.[2][6]

This guide provides the scientific framework and practical protocols to validate and explore the anti-leukemic effects of this compound on HL-60 cells.

Postulated Mechanism of Action

The primary anti-leukemic effect of this compound in HL-60 cells is the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[1] This process is initiated by intracellular stress signals, leading to a cascade of molecular events culminating in cell death.[7][8]

The proposed mechanism involves several key events:

-

Induction of Oxidative Stress: The compound elevates intracellular Reactive Oxygen Species (ROS) and calcium (Ca2+) levels.[1] This creates a state of cellular stress that is a common trigger for the intrinsic apoptotic pathway.

-

Mitochondrial Disruption: The increase in ROS and Ca2+ leads to a decrease in the mitochondrial membrane potential (MMP).[1]

-

Regulation of Bcl-2 Family Proteins: This disruption is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] The resulting increase in the Bax/Bcl-2 ratio is a critical checkpoint that commits the cell to apoptosis by promoting the permeabilization of the outer mitochondrial membrane.[9]

-

Caspase Activation: The compromised mitochondria release apoptogenic factors, including cytochrome c, into the cytoplasm. This triggers the activation of effector caspases, notably caspase-3.[1]

-

Execution of Apoptosis: Activated caspase-3 is a key executioner enzyme that cleaves numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][11]

This cascade demonstrates a targeted mechanism that exploits the cell's own death machinery, a promising strategy for cancer therapy.[9]

Experimental Design & Workflow

A logical workflow is essential for systematically evaluating the compound's effects. The process begins with basic cell culture and cytotoxicity screening to determine effective dose ranges, followed by more detailed mechanistic assays to elucidate the mode of action.

Materials and Reagents

-

Cell Line: Human promyelocytic leukemia HL-60 cells (e.g., ATCC® CCL-240™).

-

Compound: this compound, dissolved in DMSO to create a sterile stock solution (e.g., 10-100 mM).

-

Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][12]

-

Reagents for MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

-

Reagents for Flow Cytometry: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer), RNase A, Ethanol (70%, ice-cold).

-

Reagents for Caspase Assay: Caspase-3 Fluorometric Assay Kit.

-

Reagents for Western Blot: RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer, SDS-PAGE gels, PVDF membrane, Skim milk or BSA for blocking, primary antibodies (anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-Cleaved Caspase-3, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.

Detailed Experimental Protocols

HL-60 Cell Culture and Maintenance

Causality: HL-60 cells grow in suspension, requiring specific handling to maintain viability and logarithmic growth for experimental consistency.[5] Maintaining cell density between 1x10⁵ and 1x10⁶ cells/mL ensures nutrient availability and prevents spontaneous apoptosis from overgrowth.[6]

-

Thawing: Quickly thaw a cryovial of HL-60 cells in a 37°C water bath.[12] Transfer contents to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

-

Initial Culture: Centrifuge the cell suspension at 150-200 x g for 5-7 minutes.[5] Discard the supernatant (which contains cryoprotectant) and gently resuspend the cell pellet in 10-12 mL of fresh medium in a T-25 or T-75 culture flask.

-

Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[6]

-

Subculturing: Monitor cell density using a hemocytometer. When the density approaches 8x10⁵ cells/mL, split the culture by adding fresh medium to dilute the cell suspension back to a density of 1-2x10⁵ cells/mL.[6][13] This is typically done every 2-3 days.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Causality: This assay quantifies cell viability. The mitochondrial reductase enzymes in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the compound's half-maximal inhibitory concentration (IC50).[14]

-

Cell Seeding: Seed 180 µL of HL-60 cell suspension (at 5x10⁵ cells/mL) into each well of a 96-well plate.

-

Treatment: Prepare serial dilutions of the compound in culture medium. Add 20 µL of each dilution to the respective wells. Include a "vehicle control" (medium with DMSO, matching the highest concentration used) and an "untreated control" (medium only).[14]

-

Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14]

-

Formazan Solubilization: Centrifuge the plate at 500 x g for 5 minutes. Carefully remove the supernatant without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette gently to dissolve the crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

Causality: This dual-staining method differentiates cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V-FITC (green fluorescence).[15] Propidium Iodide (PI) is a nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but penetrates late apoptotic and necrotic cells, staining the DNA red.[16] This allows for the precise quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

-

Cell Treatment: Seed HL-60 cells in a 6-well plate (e.g., 2x10⁶ cells/well) and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include an untreated control.

-

Cell Harvesting: Collect the suspension cells into 15 mL conical tubes. Centrifuge at 200 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge again and discard the PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

-

Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant: Q3 (Annexin V-/PI-) for viable cells, Q4 (Annexin V+/PI-) for early apoptotic cells, and Q2 (Annexin V+/PI+) for late apoptotic/necrotic cells.[17]

Protocol 3: Cell Cycle Analysis (PI Staining and Flow Cytometry)

Causality: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1 with 2n DNA, S phase with >2n, and G2/M with 4n). A prominent "sub-G1" peak, representing cells with fragmented DNA (<2n), is a quantitative indicator of apoptosis.[10]

-

Cell Treatment & Harvesting: Treat and harvest cells as described in Protocol 5.3 (steps 1-2).

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[19]

-

Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A in PBS). The RNase A is critical to prevent staining of double-stranded RNA.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the linear fluorescence of the PI signal.

-

Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[20]

Protocol 4: Western Blot Analysis of Apoptotic Proteins

Causality: Western blotting allows for the detection and semi-quantification of specific proteins, providing direct evidence for the mechanistic claims.[21] Observing an increase in Bax and cleaved caspase-3, alongside a decrease in Bcl-2, validates the involvement of the intrinsic apoptotic pathway.[1][22] β-actin serves as a loading control to ensure equal protein amounts were analyzed.[22]

-

Protein Extraction: Treat cells in a 6-well plate as described in Protocol 5.3. Harvest cells by centrifugation, wash with cold PBS, and lyse the pellet with cold RIPA buffer containing protease inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis, then transfer them to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the expression of target proteins to the β-actin loading control.

Data Presentation and Expected Results

Table 1: Cytotoxicity of this compound on HL-60 Cells

| Time Point | IC50 Value (µM) [± SD] |

| 24 Hours | 15.6 [± 1.8] |

| 48 Hours | 9.8 [± 1.2] |

| 72 Hours | 6.5 [± 0.9] |

| Note: Data are hypothetical and represent a typical dose- and time-dependent cytotoxic effect.[14] |

Table 2: Apoptosis Analysis by Annexin V/PI Staining after 24h Treatment

| Treatment Group | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Control (Vehicle) | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |

| Compound (10 µM) | 65.2 ± 4.5 | 22.8 ± 3.3 | 12.0 ± 2.1 |

| Compound (20 µM) | 38.9 ± 5.1 | 41.5 ± 4.9 | 19.6 ± 3.8 |

| Note: Expected results show a concentration-dependent increase in early and late apoptotic cell populations. |

Table 3: Cell Cycle Distribution after 24h Treatment

| Treatment Group | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (Vehicle) | 2.5 ± 0.6 | 45.1 ± 3.2 | 38.4 ± 2.9 | 14.0 ± 1.5 |

| Compound (10 µM) | 18.9 ± 2.5 | 58.3 ± 4.1 | 15.2 ± 2.0 | 7.6 ± 1.1 |

| Compound (20 µM) | 35.7 ± 4.0 | 49.5 ± 3.8 | 9.1 ± 1.4 | 5.7 ± 0.9 |

| Note: A significant increase in the Sub-G1 fraction indicates apoptotic DNA fragmentation. Arrest in G0/G1 may also be observed.[10] |

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for characterizing the anti-leukemic activity of this compound. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and changes in key regulatory proteins, researchers can build a comprehensive profile of the compound's efficacy and mechanism of action in HL-60 cells. The data strongly suggest this compound warrants further investigation as a potential therapeutic candidate for leukemia.[1]

References

-

Chang, Y. T., et al. (2017). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters. Available at: [Link]

-

Nirmala, S., et al. (2011). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

-

Cytion. HL-60 Cells. Cytion. Available at: [Link]

-

Scribd. HL-60 Stam Protocol. Scribd. Available at: [Link]

-

Elabscience. HL-60 Cell Line. Elabscience. Available at: [Link]

-

Packialakshmi, B., & Zhou, S. (2010). Regulation of cell cycle transition and induction of apoptosis in HL-60 leukemia cells by lipoic acid: role in cancer prevention and therapy. Journal of Hematology & Oncology. Available at: [Link]

-

Abdel-Rahman, H. M., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]

-

BPS Bioscience. Firefly Luciferase HL-60 Cell Line. BPS Bioscience. Available at: [Link]

-

UCSC Genome Browser. HL-60, acute promyelocytic leukemia ATCC #: CCL-240 Notes. UCSC Genome Browser. Available at: [Link]

-

Al-Obeed, O., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences. Available at: [Link]

-

Yedjou, C. G., et al. (2010). Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment. International Journal of Environmental Research and Public Health. Available at: [Link]

-

Fulda, S. (2006). Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy. Oncogene. Available at: [Link]

-

ResearchGate. Typical quadrant analysis of annexin V-FITC/PI flow cytometry in HL-60. ResearchGate. Available at: [Link]

-

Creative Bioarray. Caspase Activity Assay. Creative Bioarray. Available at: [Link]

-

ResearchGate. Western blot analyses of apoptosis related proteins. HL-60 cells/ml. ResearchGate. Available at: [Link]

-

YouTube. DNA content cell cycle analysis using flow cytometry. YouTube. Available at: [Link]

-

Smolewski, P., et al. (1999). Comparative analysis of apoptosis in HL60 detected by annexin-V and fluorescein-diacetate. Cytometry. Available at: [Link]

-

Assay Genie. Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Assay Genie. Available at: [Link]

-

Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. Available at: [Link]

-

University of Chicago. Cell Cycle Analysis. University of Chicago Cytometry Core. Available at: [Link]

-

ResearchGate. Cell apoptosis assay of HL60 cells mediated by SAF. ResearchGate. Available at: [Link]

-

Bio-Rad. Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

Sources

- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HL-60 Cells [cytion.com]

- 3. Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. atcc.org [atcc.org]

- 6. elabscience.com [elabscience.com]

- 7. blog.cellsignal.com [blog.cellsignal.com]

- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of cell cycle transition and induction of apoptosis in HL-60 leukemia cells by lipoic acid: role in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. genome.ucsc.edu [genome.ucsc.edu]

- 14. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. youtube.com [youtube.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. researchgate.net [researchgate.net]

Determining the Cytotoxicity of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate using the MTT Assay: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for determining the cytotoxic potential of the compound Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate. We will delve into the underlying principles of the MTT assay, a robust and widely adopted colorimetric method for assessing cell viability, and provide a detailed, field-proven protocol optimized for this specific application. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Cytotoxicity Profiling

In the realm of drug discovery and toxicology, the assessment of a compound's effect on cell viability is a critical early-stage gatekeeping step.[1] Cytotoxicity assays provide essential data on a substance's potential to induce cell death, which is fundamental to identifying therapeutic candidates and understanding toxicological liabilities.[1] The compound of interest, this compound, belongs to the furanone class of heterocyclic compounds. Furanone derivatives have garnered significant attention for their diverse biological activities, including potential antitumor properties.[2][3][4] Indeed, studies on structurally related furanone derivatives have demonstrated cytotoxic effects against various cancer cell lines, making a thorough investigation of this specific molecule imperative.[5][6][7]

This guide focuses on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a cornerstone method for evaluating cell metabolic activity as an indicator of cell viability.[8] The principle of the assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[8][9] This conversion is primarily mediated by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[8][10] The quantity of the resulting insoluble purple formazan, which is subsequently solubilized, is directly proportional to the number of viable cells.[8]

The MTT Assay: A Mechanistic Overview

The MTT assay is a reliable and sensitive method for quantifying changes in cell proliferation and viability.[11] In healthy, proliferating cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, are active and cleave the tetrazolium ring of MTT, resulting in the formation of formazan crystals.[12] When cells undergo apoptosis or necrosis due to a cytotoxic agent, their metabolic activity declines, leading to a decrease in formazan production.[11] The subsequent solubilization of these formazan crystals allows for their quantification by measuring the absorbance using a spectrophotometer, typically at a wavelength of 570 nm.[13]

Diagram 1: The Core Principle of the MTT Assay

Caption: Workflow illustrating the conversion of MTT to formazan in living cells.

Materials and Reagents

To ensure the accuracy and reproducibility of the MTT assay, it is crucial to use high-quality reagents and calibrated equipment.

| Category | Item | Specifications |

| Cell Culture | Selected Cancer Cell Line (e.g., HL-60) | Sourced from a reputable cell bank (e.g., ATCC) |

| Complete Growth Medium | As recommended by the cell line supplier | |

| Fetal Bovine Serum (FBS) | Heat-inactivated | |

| Penicillin-Streptomycin Solution | 100x concentration | |

| Trypsin-EDTA Solution | 0.25% Trypsin, 0.53 mM EDTA | |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | |

| Test Compound | This compound | High purity grade |

| Dimethyl Sulfoxide (DMSO) | Cell culture grade, sterile | |

| MTT Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Powder, >98% purity |

| Solubilization Solution | DMSO or a solution of 10% SDS in 0.01 M HCl | |

| Equipment | 96-well flat-bottom cell culture plates | Sterile, tissue culture-treated |

| CO2 Incubator | 37°C, 5% CO2, >90% humidity | |

| Inverted Microscope | For cell morphology observation | |

| Multichannel Pipettes and Sterile Tips | For accurate liquid handling | |

| Microplate Reader | Capable of reading absorbance at 570 nm | |

| Laminar Flow Hood | For aseptic cell culture work |